molecular formula C22H25N3 B1234238 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine

1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine

Katalognummer: B1234238
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: UNXWHEKNJQKQJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the substitution of the 4-methylpiperidin-1-yl group using nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand in receptor binding studies.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)pyridazine
  • 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)quinazoline

Uniqueness

1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine is unique due to its specific substitution pattern on the phthalazine core, which imparts distinct chemical and biological properties compared to similar compounds

Eigenschaften

Molekularformel

C22H25N3

Molekulargewicht

331.5 g/mol

IUPAC-Name

1-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine

InChI

InChI=1S/C22H25N3/c1-15-10-12-25(13-11-15)22-20-7-5-4-6-19(20)21(23-24-22)18-9-8-16(2)17(3)14-18/h4-9,14-15H,10-13H2,1-3H3

InChI-Schlüssel

UNXWHEKNJQKQJW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.